molecular formula C11H10BrNO B8725060 5-Bromomethyl-2-methyl-4-phenyloxazole CAS No. 89149-91-7

5-Bromomethyl-2-methyl-4-phenyloxazole

Numéro de catalogue: B8725060
Numéro CAS: 89149-91-7
Poids moléculaire: 252.11 g/mol
Clé InChI: LVGYIPQRAINTMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromomethyl-2-methyl-4-phenyloxazole is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenyloxazole, including 5-bromomethyl-2-methyl-4-phenyloxazole, exhibit significant antimicrobial properties. For instance, a study focused on phenyloxadiazole derivatives showed that certain compounds inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound labeled as 5b from this series displayed an inhibition rate of 46.85% against biofilm formation, indicating the potential of these derivatives in treating bacterial infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies involving various substituted oxazole derivatives, compounds similar to this compound demonstrated varying degrees of anti-inflammatory activity, suggesting its potential use in managing inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and its derivatives. Research indicates that modifications to the oxazole ring and substituents can significantly influence biological activity. For example, the introduction of different substituents on the phenyl ring was shown to enhance or diminish antimicrobial effects .

Case Study: Biofilm Inhibition

In a recent experimental study, multiple derivatives were synthesized and tested for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated that compounds with specific substitutions on the oxazole ring exhibited superior biofilm inhibitory activity compared to others, highlighting the importance of structural modifications in enhancing bioactivity .

CompoundSubstituentInhibition Rate (%)
5bp-chloro46.85
5f4-naphthyl40.88
Control-<10

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial activity of various oxazole derivatives against multiple bacterial strains. The findings revealed that specific modifications led to enhanced antibacterial potency, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Future Directions and Research Opportunities

The promising biological activities associated with this compound open avenues for further research:

  • Development of Novel Derivatives : Continued exploration of structural modifications could yield more potent antimicrobial and anti-inflammatory agents.
  • Mechanistic Studies : Understanding the molecular mechanisms behind the biological activities of this compound will be essential for its application in therapeutic settings.
  • Clinical Trials : Future studies should focus on evaluating the safety and efficacy of this compound in clinical settings.

Propriétés

Numéro CAS

89149-91-7

Formule moléculaire

C11H10BrNO

Poids moléculaire

252.11 g/mol

Nom IUPAC

5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

Clé InChI

LVGYIPQRAINTMA-UHFFFAOYSA-N

SMILES canonique

CC1=NC(=C(O1)CBr)C2=CC=CC=C2

Origine du produit

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-phenyl-2, 5-dimethyloxazole (6.21 g), N-bromosuccinimide (5.34 g), azobisisobutyronitrile (0.25 g) and carbon tetrachloride (90 mL) was stirred with heating under reflux for 15 min. The reaction mixture was cooled, washed successively with water, saturated aqueous sodium hydrogen carbonate and water, dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from ethanol to give 5-bromomethyl-4-phenyl-2-methyloxazole (6.73 g, yield 78%) as colorless crystals. melting point: 75–76° C.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,5-dimethyl-4-phenyloxazole (6.0 g), N-bromosuccinimide (6.6 g), azobisisobutyronitrile (0.3 g) and carbon tetrachloride (120 ml) was refluxed with stirring for 5 minutes. The reaction mixture was washed with water, saturated aqueous sodium hydrogen carbonate and water in that order, and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the oily residue was left standing to give 5-bromomethyl-2-methyl-4-phenyloxazole as crystals, yield 9.2 g (98.9%). Recrystallization from ethanol gave colorless needles, m.p. 80°-81° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.